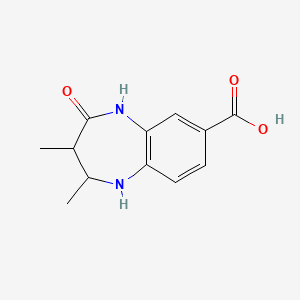

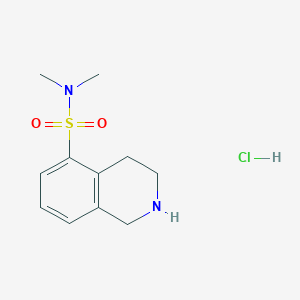

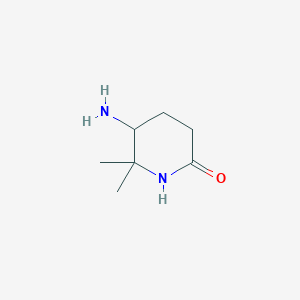

2,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2,3-Dimethyl-4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-carboxylic acid” is a chemical compound with the molecular formula C12H14N2O3 . It has a molecular weight of 234.25 .

Physical And Chemical Properties Analysis

The compound “2,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-carboxylic acid” has a molecular weight of 234.25 . Other specific physical and chemical properties are not available.Scientific Research Applications

Atropisomerism in Benzodiazepine Nucleus The study by Tabata et al. (2018) examines the mesylation reaction within the benzodiazepine nucleus, specifically looking at the formation of two diastereomers due to central chirality at C3. This research delves into the structural conformation and stability of these isomers, shedding light on the thermodynamic and kinetic properties of different conformations in the benzodiazepine nucleus (Tabata et al., 2018).

Structural Diversity through Alkylation and Ring Closure Roman (2013) explores the use of 3-Dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride as a precursor for synthesizing a diverse library of compounds. This study is crucial for understanding how structural variations and ring closures can be achieved, potentially leading to a range of derivatives with various properties and applications (Roman, 2013).

Manufacturing Route for GPIIb/IIIa Receptor Antagonist Atkins et al. (2003) detail the process development in manufacturing a GPIIb/IIIa receptor antagonist, highlighting the synthetic route and intermediate transformations. This research offers insights into the practical applications and industrial production of medically relevant compounds (Atkins et al., 2003).

Benzoxazepines vs Benzodiazepines in Antioxidant Activity Neochoritis et al. (2010) investigate the synthesis of benzoxazepines and benzodiazepines and evaluate their antioxidant activity. This comparative study provides a foundation for understanding the potential therapeutic uses of these compounds based on their antioxidative properties (Neochoritis et al., 2010).

Monoprotected Benzodiazepines Synthesis Popp et al. (2016) present a novel approach to synthesizing monoprotected benzodiazepines, offering a methodology for the creation of drug candidates. This research aids in understanding the synthetic pathways for developing new pharmaceutical compounds (Popp et al., 2016).

properties

IUPAC Name |

2,3-dimethyl-4-oxo-1,2,3,5-tetrahydro-1,5-benzodiazepine-7-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3/c1-6-7(2)13-9-4-3-8(12(16)17)5-10(9)14-11(6)15/h3-7,13H,1-2H3,(H,14,15)(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOXGTTCBYJXFLD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(NC2=C(C=C(C=C2)C(=O)O)NC1=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl N-{2-[(2-phenylethyl)amino]ethyl}carbamate hydrochloride](/img/structure/B1381429.png)

![2-Amino-2-[4-(aminomethyl)phenyl]acetic acid dihydrochloride](/img/structure/B1381439.png)

amine](/img/structure/B1381444.png)

![2-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-2-fluoroacetic acid](/img/structure/B1381445.png)